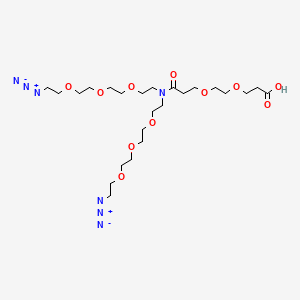

N-(Acid-PEG2)-N-bis(PEG3-azide)

Description

Properties

IUPAC Name |

3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45N7O11/c25-29-27-3-9-37-15-19-41-21-17-39-11-5-31(23(32)1-7-35-13-14-36-8-2-24(33)34)6-12-40-18-22-42-20-16-38-10-4-28-30-26/h1-22H2,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCACWQZMXKCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCC(=O)O)C(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45N7O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Acid-PEG2)-N-bis(PEG3-azide), a versatile heterotrifunctional linker. Designed for advanced bioconjugation strategies, this molecule is particularly relevant in the development of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Structure and Properties

N-(Acid-PEG2)-N-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central nitrogen atom branching to three functional arms. Two of these arms terminate in azide (B81097) (-N₃) groups, while the third features a carboxylic acid (-COOH) moiety. This unique architecture allows for the sequential or orthogonal conjugation of up to three different molecules.

The PEG chains incorporated into the linker's backbone enhance its hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[1]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₅N₇O₁₁ | [1][2] |

| Molecular Weight | 607.7 g/mol | [1][2] |

| CAS Number | 2320560-35-6 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage | Recommended storage at -20°C | [1] |

Key Applications in Drug Development

The distinct functional groups of N-(Acid-PEG2)-N-bis(PEG3-azide) make it a powerful tool in the construction of complex biomolecules.

-

PROTAC Synthesis : This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] The carboxylic acid can be used to attach a ligand for an E3 ubiquitin ligase, while the two azide groups can be conjugated to ligands for the protein of interest, potentially allowing for multivalent binding or the attachment of other functionalities like imaging agents.

-

Antibody-Drug Conjugate (ADC) Development : In the field of ADCs, this linker can be used to attach two drug payloads to an antibody. The carboxylic acid can be coupled to an amino group on the antibody (e.g., a lysine (B10760008) residue), and the two azide groups can then be "clicked" onto alkyne-modified cytotoxic drugs. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two from a single linker attachment point.

-

Bioconjugation and Surface Modification : The trifunctional nature of this linker enables its use in various bioconjugation and surface modification applications where the attachment of multiple entities to a central scaffold is required.[1]

Experimental Protocols and Methodologies

The utility of N-(Acid-PEG2)-N-bis(PEG3-azide) lies in the chemoselective reactions of its functional groups. The following are representative protocols for the conjugation of this linker. Note: These are generalized procedures and may require optimization for specific molecules.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody, a protein, or a small molecule ligand) using carbodiimide (B86325) chemistry.

Materials:

-

N-(Acid-PEG2)-N-bis(PEG3-azide)

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution.

-

Purify the resulting conjugate using SEC or dialysis to remove unreacted linker and coupling reagents.

-

Protocol 2: Azide-Alkyne Click Chemistry

The two azide groups on the linker can be conjugated to alkyne-containing molecules via either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.0-7.5)

-

Purification system (e.g., SEC)

Procedure:

-

Prepare a fresh premix of the copper catalyst: Mix CuSO₄ and the copper ligand in the reaction buffer.

-

Set up the reaction: In a reaction vessel, combine the azide-functionalized molecule and a molar excess of the alkyne-containing molecule in the reaction buffer.

-

Initiate the reaction: Add the copper catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purify: Purify the final conjugate using SEC to remove the copper catalyst and excess reagents.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Cyclooctyne-containing molecule (e.g., DBCO, BCN)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC)

Procedure:

-

Set up the reaction: Combine the azide-functionalized molecule and a molar excess of the cyclooctyne-containing molecule in the reaction buffer.

-

Incubate: Allow the reaction to proceed at room temperature for 4-12 hours, or at 4°C for 12-24 hours.

-

Purify: Purify the final conjugate using SEC to remove the excess cyclooctyne-containing molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for utilizing N-(Acid-PEG2)-N-bis(PEG3-azide) in the synthesis of complex bioconjugates.

Caption: Sequential conjugation workflow using N-(Acid-PEG2)-N-bis(PEG3-azide).

Caption: Logical relationship of orthogonal reactions for the trifunctional linker.

References

An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Heterotrifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies. Its unique architecture, featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities, enables the precise and covalent linkage of multiple molecular entities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a discussion of its role in the development of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

N-(Acid-PEG2)-N-bis(PEG3-azide) is a branched PEG linker that offers a strategic approach to constructing complex bioconjugates. The molecule possesses three distinct functional groups, each enabling a specific type of chemical ligation.

-

Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][2]

-

Two Azide Groups (-N3): The two azide moieties are bioorthogonal handles for "click chemistry."[3] They can react with terminal alkynes through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) via the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][] The presence of two azide groups allows for the attachment of two molecules, potentially increasing the payload-to-carrier ratio in applications like ADCs.

The PEG spacers incorporated into the linker's structure enhance the solubility and pharmacokinetic properties of the resulting conjugate by reducing aggregation and minimizing steric hindrance.[6]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for N-(Acid-PEG2)-N-bis(PEG3-azide).

| Property | Value | Reference |

| Chemical Formula | C24H45N7O11 | [7] |

| Molecular Weight (MW) | 607.7 g/mol | [7] |

| CAS Number | 2320560-35-6 | [7] |

| Purity | Typically ≥98% | [7] |

| Solubility | Water, DMSO, DCM, DMF | [7] |

| Storage Condition | -20°C | [7] |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involving N-(Acid-PEG2)-N-bis(PEG3-azide). Optimization of these protocols may be necessary for specific applications.

Activation of the Carboxylic Acid and Amine Coupling

This protocol describes the activation of the carboxylic acid on the linker using EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., an antibody).[1][2][8]

Materials:

-

N-(Acid-PEG2)-N-bis(PEG3-azide)

-

Amine-containing molecule (e.g., antibody)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/sulfo-NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.

-

Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM).

-

-

Activation of the Linker:

-

In a microcentrifuge tube, combine the N-(Acid-PEG2)-N-bis(PEG3-azide) solution with a 1.5 to 2-fold molar excess of both EDC and NHS/sulfo-NHS in Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Amine-Containing Molecule:

-

Prepare the amine-containing molecule (e.g., antibody at 5-10 mg/mL) in Coupling Buffer.

-

Add the activated linker solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the linker is a common starting point for optimization. Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% (v/v) to prevent denaturation of proteins.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purify the resulting azide-functionalized conjugate from excess linker and reaction byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized molecule to an alkyne-containing molecule (e.g., a cytotoxic drug) using a copper(I) catalyst.[4][9][10]

Materials:

-

Azide-functionalized molecule from section 2.1

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving the alkyne-containing molecule

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-containing molecule in DMSO or DMF (e.g., 10 mM).

-

Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA/TBTA (e.g., 50 mM in water/DMSO).

-

-

Conjugation Reaction:

-

In a reaction tube, add the azide-functionalized molecule in the Reaction Buffer.

-

Add the alkyne-containing molecule to the reaction mixture. A 2- to 5-fold molar excess per azide group is a typical starting point.

-

Prepare the catalyst solution by premixing the CuSO4 and THPTA/TBTA solutions. A 5:1 ligand to copper ratio is often used.[10]

-

Add the catalyst solution to the reaction mixture (final copper concentration typically 50-250 µM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).

-

Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove unreacted molecules and the copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized molecule to a molecule containing a strained alkyne, such as DBCO.[][11][12]

Materials:

-

Azide-functionalized molecule from section 2.1

-

DBCO-containing molecule

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving the DBCO-containing molecule

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the DBCO-containing molecule in DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

In a reaction tube, add the azide-functionalized molecule in the Reaction Buffer.

-

Add the DBCO-containing molecule to the reaction mixture. A 1.5- to 3-fold molar excess per azide group is a common starting point.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. The reaction can also be performed at 37°C to increase the rate.

-

-

Purification:

-

Purify the final conjugate using a suitable chromatography method (e.g., SEC or HIC) to remove any unreacted DBCO-containing molecule.

-

Mandatory Visualizations

Chemical Structure and Reactivity

Caption: Reaction scheme for N-(Acid-PEG2)-N-bis(PEG3-azide).

Experimental Workflow for ADC Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 6. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]

- 7. N-(Acid-PEG2)-N-bis(PEG3-azide), 2320560-35-6 | BroadPharm [broadpharm.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. axispharm.com [axispharm.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide), a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of complex therapeutic constructs, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The structure incorporates a central tertiary amine, two PEG3-azide arms for "click" chemistry conjugation, and a PEG2 arm terminating in a carboxylic acid for coupling to amine-containing molecules.[3][4]

Molecular Specifications

A summary of the key quantitative data for the target molecule and its precursors is presented in Table 1.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Purity (%) | CAS Number |

| N-(tert-butoxycarbonyl)-diethanolamine | C9H19NO4 | 205.25 | >98 | 103898-11-9 |

| 1-Azido-3,6,9-trioxaundecan-11-ol | C8H17N3O4 | 219.24 | >95 | N/A |

| tert-Butyl 2-(2-(2-((methylsulfonyl)oxy)ethoxy)ethoxy)acetate | C11H22O7S | 298.35 | >95 | N/A |

| N-(tert-Butoxycarbonyl)-N-bis(PEG3-azide) | C21H41N7O8 | 519.60 | >95 | N/A |

| N-bis(PEG3-azide) amine | C16H33N7O6 | 419.48 | >95 | 1258939-39-7 |

| N-(tert-Butoxycarbonyl-Acid-PEG2)-N-bis(PEG3-azide) | C28H53N7O11 | 663.76 | >95 | N/A |

| N-(Acid-PEG2)-N-bis(PEG3-azide) | C24H45N7O11 | 607.65 | >98 | 2320560-35-6 |

Proposed Synthetic Pathway

The synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) can be accomplished through a multi-step process, as illustrated in the diagram below. The strategy involves the initial formation of a central amine core bearing the two PEG3-azide arms, followed by the introduction of the protected acid-PEG2 arm, and concluding with the deprotection of the carboxylic acid.

Caption: Proposed synthetic pathway for N-(Acid-PEG2)-N-bis(PEG3-azide).

Experimental Protocols

The following protocols are based on established chemical transformations for PEGylated molecules and serve as a guide for the synthesis.[5][6][7]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-bis(2-((methylsulfonyl)oxy)ethyl)amine (I1)

-

Reaction Setup: To a solution of N-(tert-butoxycarbonyl)-diethanolamine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methanesulfonyl chloride (2.5 eq.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product as a colorless oil.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-bis(PEG2-azide) (I2)

-

Reaction Setup: Dissolve the mesylated intermediate (I1, 1.0 eq.) in dimethylformamide (DMF). Add sodium azide (5.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 3: Synthesis of N,N-bis(PEG2-azide) amine (I3)

-

Reaction Setup: Dissolve the Boc-protected amine (I2, 1.0 eq.) in DCM.

-

Reaction: Add trifluoroacetic acid (TFA) (10-20 eq.) and stir the mixture at room temperature for 2-4 hours.[8][9][10]

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Step 4: Synthesis of tert-Butyl 2-(2-(2-((methylsulfonyl)oxy)ethoxy)ethoxy)acetate (I4)

This intermediate is synthesized in a similar manner to intermediate I1, starting from tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, using methanesulfonyl chloride and a base like DIPEA in DCM.

Step 5: Synthesis of N-(tert-Butoxycarbonyl-Acid-PEG2)-N-bis(PEG3-azide) (I5)

-

Reaction Setup: Dissolve the deprotected amine (I3, 1.0 eq.) and the mesylated acid arm (I4, 1.1 eq.) in DMF. Add DIPEA (2.0 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the alkylation can be monitored by TLC or LC-MS.[11][12]

-

Work-up and Purification: Similar to the previous steps, the reaction is worked up by aqueous extraction and the crude product is purified by column chromatography.

Step 6: Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) (P)

-

Reaction Setup: Dissolve the tert-butyl ester protected final intermediate (I5, 1.0 eq.) in DCM.

-

Reaction: Add TFA (10-20 eq.) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).[8][9][10]

-

Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by preparative reverse-phase HPLC to yield the final product as a pure compound.

General Experimental Workflow

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction, work-up, and purification.

Caption: A generalized workflow for a single synthetic step.

Applications and Signaling Pathways

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile linker primarily used in the construction of more complex biomolecules. Its utility is not in directly modulating a signaling pathway, but rather in enabling the creation of molecules that do.

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to lysine (B10760008) residues on an antibody, while the azide groups can be used to attach cytotoxic drugs via "click" chemistry.

-

PROTACs: This linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.[2]

-

Bioconjugation: It can be used to link various molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or surfaces.[13]

The logical relationship for its application in ADC development is depicted below.

Caption: Logical workflow for the use of the linker in ADC construction.

This guide provides a foundational understanding of the synthesis and application of N-(Acid-PEG2)-N-bis(PEG3-azide). Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.

References

- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Amine alkylation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation

CAS Number: 2320560-35-6

This technical guide provides an in-depth overview of N-(Acid-PEG2)-N-bis(PEG3-azide), a versatile heterobifunctional crosslinker for researchers, scientists, and drug development professionals. This polyethylene (B3416737) glycol (PEG) linker is instrumental in the fields of bioconjugation, targeted drug delivery, and proteomics, enabling the precise covalent linkage of diverse molecular entities.

Core Properties and Specifications

N-(Acid-PEG2)-N-bis(PEG3-azide) possesses a unique architecture, featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities. This dual reactivity allows for a two-step, orthogonal conjugation strategy. The hydrophilic PEG backbone enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

| Property | Value | Reference |

| CAS Number | 2320560-35-6 | [4] |

| Molecular Formula | C24H45N7O11 | [4] |

| Molecular Weight | 607.7 g/mol | [4] |

| Purity | Typically ≥98% | [4] |

| Appearance | White to off-white solid or oil | |

| Solubility | Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

Applications in Bioconjugation

The heterobifunctional nature of N-(Acid-PEG2)-N-bis(PEG3-azide) allows for the sequential and controlled conjugation of two different molecules.

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to react with amine residues (e.g., lysine) on an antibody. Subsequently, the azide groups can be used to attach a cytotoxic drug that has been modified with an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] The branched nature of this linker allows for the potential attachment of two drug molecules per linker, increasing the drug-to-antibody ratio (DAR).[1]

-

PROTACs: In the synthesis of PROTACs, this linker can connect a protein-of-interest (POI) ligand to an E3 ligase ligand.[3][6] The PEG component can improve the solubility and cell permeability of the final PROTAC molecule.[]

-

Surface Modification and Nanoparticle Functionalization: The linker can be used to attach biomolecules to surfaces or nanoparticles. The carboxylic acid can be used to anchor the linker to an amine-functionalized surface, while the azide groups are available for the subsequent attachment of other molecules.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific applications.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule (e.g., a Protein)

This two-step protocol first activates the carboxylic acid group using EDC and NHS, followed by conjugation to a primary amine on the target molecule.

Materials:

-

N-(Acid-PEG2)-N-bis(PEG3-azide)

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.

-

Prepare a solution of the amine-containing molecule in the Coupling Buffer.

-

Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or water.

-

-

Activation of the Carboxylic Acid:

-

In a reaction tube, dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in Activation Buffer.

-

Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or sulfo-NHS) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[8][9]

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule. The reaction of the NHS-activated linker with primary amines is most efficient at pH 7-8.[8][9]

-

The molar ratio of the activated linker to the target molecule should be optimized but a 10-20 fold molar excess of the linker is a common starting point.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

-

Remove the excess linker and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS or other suitable buffer

-

Degassing equipment (optional, but recommended)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of THPTA in water.

-

-

Click Reaction Setup:

-

In a reaction tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

-

In a separate tube, premix the CuSO4 solution with the THPTA solution. A 5:1 molar ratio of ligand to copper is often used to protect biomolecules from oxidation.[10][11]

-

Add the CuSO4/THPTA mixture to the reaction tube containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction and Purification:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or another suitable method to remove the catalyst and excess reagents.

-

Logical Workflow and Visualizations

The following diagrams illustrate the key processes involving N-(Acid-PEG2)-N-bis(PEG3-azide).

References

- 1. adcreview.com [adcreview.com]

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. N-(Acid-PEG2)-N-bis(PEG3-azide), 2320560-35-6 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

Technical Guide: Solubility and Applications of N-(Acid-PEG2)-N-bis(PEG3-azide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(Acid-PEG2)-N-bis(PEG3-azide), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This information is critical for the effective design and execution of bioconjugation strategies in drug delivery, diagnostics, and proteomics.

Core Properties and Solubility Profile

N-(Acid-PEG2)-N-bis(PEG3-azide) is a branched PEG linker featuring a terminal carboxylic acid and two terminal azide (B81097) functionalities. The PEG backbone enhances the hydrophilicity and biocompatibility of the molecule. The carboxylic acid allows for conjugation to primary amines, such as those found on the surface of proteins, through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[1] The dual azide groups enable efficient covalent linkage to alkyne-containing molecules via copper-catalyzed or strain-promoted "Click Chemistry".[1]

While specific quantitative solubility data for N-(Acid-PEG2)-N-bis(PEG3-azide) is not widely published, its qualitative solubility has been documented by suppliers.

Table 1: Qualitative Solubility of N-(Acid-PEG2)-N-bis(PEG3-azide)

| Solvent System | Solvent Type | Solubility |

| Water | Aqueous | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Data sourced from supplier information.[1][2] |

Experimental Protocol: General Method for Solubility Determination of PEG Linkers

Although a specific protocol for N-(Acid-PEG2)-N-bis(PEG3-azide) is not available, the following "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of PEGylated compounds in various solvents.[3]

Objective: To determine the saturation concentration of the PEG linker in a specific solvent at a controlled temperature.

Materials:

-

N-(Acid-PEG2)-N-bis(PEG3-azide)

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Sealed vials (e.g., 2 mL glass vials with screw caps)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe and syringe filters (0.22 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the PEG linker to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[3]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[3]

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the PEG linker.

-

Calculation: Calculate the original concentration of the PEG linker in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility in the specific solvent at the tested temperature.

Application Workflow: Bioconjugation

N-(Acid-PEG2)-N-bis(PEG3-azide) is designed for the assembly of complex bioconjugates. Its heterobifunctional nature allows for a sequential and controlled conjugation process. For example, it can be used to link a protein to two smaller alkyne-modified molecules, such as imaging agents or small molecule drugs.

The following diagram illustrates a typical experimental workflow for conjugating a protein to two alkyne-containing molecules ("Payload 1" and "Payload 2") using this linker.

Caption: Bioconjugation workflow using N-(Acid-PEG2)-N-bis(PEG3-azide).

References

An In-Depth Technical Guide to Azide and Carboxylic Acid Functionalized PEG for Researchers and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives bearing both azide (B81097) (N₃) and carboxylic acid (COOH) functionalities are invaluable tools in modern bioconjugation and drug delivery. This guide provides a comprehensive overview of their synthesis, characterization, and application, tailored for researchers, scientists, and professionals in the field of drug development. The azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules. Simultaneously, the carboxylic acid moiety can be activated to form stable amide bonds with amine-containing biomolecules, such as proteins and peptides. This dual functionality allows for the precise and orthogonal construction of complex bioconjugates, drug delivery systems, and functionalized surfaces.

Synthesis of Azide-PEG-Carboxylic Acid

The synthesis of α-azide-ω-carboxylic acid PEG (N₃-PEG-COOH) can be achieved through various synthetic routes. A common and effective strategy involves the modification of a commercially available α-allyl-ω-hydroxyl PEG. This method provides a high degree of control over the final structure and functionality.

A representative synthetic scheme is outlined below, followed by a detailed experimental protocol. The process begins with the preparation of an α-allyl-ω-hydroxyl PEG via the ring-opening polymerization of ethylene (B1197577) oxide. The hydroxyl end is then converted to an azide, and the allyl end is functionalized to a carboxylic acid.

Experimental Protocol: Synthesis of α-azide-ω-carboxylic acid PEG

This protocol is a composite of methodologies described in the scientific literature.[1][2]

Materials:

-

Allyl alcohol

-

Ethylene oxide

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA)

-

Sodium azide (NaN₃)

-

3-Mercaptopropionic acid

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Dialysis tubing (appropriate MWCO)

Procedure:

-

Synthesis of α-allyl-ω-hydroxyl PEG:

-

In a flame-dried, argon-purged reactor, add freshly distilled allyl alcohol.

-

Cool the reactor to 0 °C and introduce a calculated amount of ethylene oxide.

-

Initiate the ring-opening polymerization using a suitable catalyst (e.g., sodium naphthalenide).

-

Allow the reaction to proceed to the desired molecular weight, monitoring by GPC/SEC.

-

Terminate the polymerization and purify the resulting α-allyl-ω-hydroxyl PEG by precipitation in cold diethyl ether.

-

-

Mesylation of the Hydroxyl Terminus:

-

Dissolve the α-allyl-ω-hydroxyl PEG in anhydrous DCM under an argon atmosphere.

-

Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Precipitate the product in cold diethyl ether and dry under vacuum to obtain α-allyl-ω-mesyl PEG.

-

-

Azidation of the Mesyl Terminus:

-

Dissolve the α-allyl-ω-mesyl PEG in anhydrous DMF.

-

Add sodium azide (10 equivalents) and stir the mixture at 80-90 °C for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess sodium azide.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the α-allyl-ω-azide PEG by precipitation in cold diethyl ether.

-

-

Carboxylation of the Allyl Terminus:

-

Dissolve the α-allyl-ω-azide PEG and 3-mercaptopropionic acid (5 equivalents) in a suitable solvent like toluene.

-

Add AIBN (0.1 equivalents) as a radical initiator.

-

Stir the reaction mixture at 70 °C for 24 hours under an argon atmosphere.

-

Cool the reaction and remove the solvent.

-

Dissolve the crude product in water and purify by dialysis against deionized water for 48 hours.

-

Lyophilize the dialyzed solution to obtain the final product, α-azide-ω-carboxylic acid PEG (N₃-PEG-COOH), as a white solid.

-

Characterization and Quantitative Data

Thorough characterization is crucial to ensure the purity, molecular weight, and degree of functionalization of the synthesized N₃-PEG-COOH. Key analytical techniques include:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of characteristic peaks for the azide and carboxylic acid terminal groups and to quantify the degree of functionalization. However, direct quantification of the methylene (B1212753) protons adjacent to the azide group can be challenging due to overlapping signals with the PEG backbone. A "click" reaction with a suitable alkyne followed by NMR analysis of the resulting triazole can provide more accurate quantification.[3][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch at approximately 2100 cm⁻¹.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To determine the molecular weight distribution and confirm the successful incorporation of both functional groups.[1][2]

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Table 1: Representative Quantitative Data for N₃-PEG-COOH

| Parameter | Typical Value | Analytical Method |

| Molecular Weight (Mn) | 2,000 - 20,000 Da | GPC/SEC, MALDI-TOF MS |

| Polydispersity Index (PDI) | ≤ 1.10 | GPC/SEC |

| Azide Functionalization | > 95% | ¹H NMR (post-click reaction), FTIR |

| Carboxylic Acid Functionalization | > 90% | ¹H NMR, Titration |

| Purity | > 95% | ¹H NMR, GPC/SEC |

Applications in Bioconjugation

The orthogonal reactivity of the azide and carboxylic acid groups makes N₃-PEG-COOH a versatile linker for a wide range of bioconjugation applications.

Azide-Alkyne "Click" Chemistry

The azide group can be efficiently coupled to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

N₃-PEG-COOH

-

Alkyne-functionalized molecule (e.g., peptide, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the N₃-PEG-COOH and the alkyne-functionalized molecule in PBS.

-

Prepare a stock solution of CuSO₄ and, if used, THPTA in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

To the reaction mixture of PEG and the alkyne molecule, add the CuSO₄ solution (and THPTA if used) to a final concentration of 100-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove the catalyst and unreacted starting materials.

Carboxylic Acid-Amine Coupling

The carboxylic acid group can be activated to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on biomolecules.

This protocol provides a general procedure for the conjugation of N₃-PEG-COOH to an amine-containing molecule.[5]

Materials:

-

N₃-PEG-COOH

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Amine-containing molecule (e.g., protein, antibody)

-

MES buffer (pH 6.0)

-

PBS (pH 7.4)

Procedure:

-

Activation of N₃-PEG-COOH:

-

Dissolve N₃-PEG-COOH in MES buffer (pH 6.0).

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

-

Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated PEG.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in PBS (pH 7.4).

-

Add the freshly prepared NHS-activated N₃-PEG-COOH solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of labeling.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4 °C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

Purify the conjugate using size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted PEG and byproducts.

-

Visualization of Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

The Architect's Toolkit: An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are the molecular architects of modern bioscience, enabling the precise and stable linkage of distinct biomolecules. Their unique design, featuring two different reactive groups, allows for controlled, sequential conjugation, minimizing the unwanted side reactions often encountered with homobifunctional reagents. This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with these versatile tools, empowering researchers to construct novel bioconjugates for a wide array of applications, from fundamental protein interaction studies to the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Core Concepts: The Power of Two Faces

Unlike their homobifunctional counterparts, which possess two identical reactive ends, heterobifunctional crosslinkers have two distinct reactive moieties.[1][2] This fundamental difference is the key to their utility, as it allows for a two-step conjugation process.[1][3] First, one end of the crosslinker reacts with the first target molecule. After removing the excess, unreacted crosslinker, the second molecule is introduced to react with the other end of the crosslinker. This sequential approach significantly reduces the formation of undesirable polymers and intramolecular crosslinks.[4]

The structure of a heterobifunctional crosslinker can be broken down into three key components:

-

Two distinct reactive groups: These are chosen for their specific reactivity towards certain functional groups on the target biomolecules, such as primary amines (-NH₂), sulfhydryls (-SH), carbonyls (-CHO), or carboxyls (-COOH).[4][5]

-

A spacer arm: This connects the two reactive groups and its length can be varied to accommodate the spatial requirements of the interacting molecules.[5] The composition of the spacer arm also influences properties like solubility and cleavability.

-

Cleavable or non-cleavable nature: Cleavable linkers contain a bond that can be broken under specific conditions (e.g., reduction, pH change, enzyme activity), allowing for the release of the conjugated molecules.[6][7] Non-cleavable linkers form a stable, permanent bond.[6][7]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are typically classified based on the functional groups they target. The most common classes include:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class, often employing an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group to target sulfhydryls (e.g., on cysteine residues).[1]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers utilize a hydrazide group to react with carbonyls (aldehydes or ketones) and a maleimide group for sulfhydryls.[8]

-

Amine-Reactive and Photoreactive Crosslinkers: These combine a thermally stable reactive group, like an NHS ester, with a photoreactive group, such as an aryl azide (B81097), which becomes reactive upon exposure to UV light.[7] This allows for the "trapping" of transient interactions.

-

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following table summarizes the key quantitative data for some of the most commonly used heterobifunctional crosslinkers.

| Crosslinker | Acronym | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Optimal pH 2 | Solubility | Cleavable |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Insoluble in water | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Water-soluble | No |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 314.25 | 9.9 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Insoluble in water | No |

| N-Succinimidyl 4-(4-maleimidophenyl)butyrate | SMPB | 382.35 | 11.6 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Insoluble in water | No |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 308.29 | 9.4 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Insoluble in water | No |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.21 | 8.0 | NHS-ester (Amine) | 7.0-9.0 | Aryl azide (Photoreactive) | N/A | Insoluble in water | No |

| 4-(4-N-Maleimidophenyl)butyric acid hydrazide | MPBH | 301.30 | 12.5 | Hydrazide (Carbonyl) | 5.0-7.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Insoluble in water | No |

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.[1]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

SMCC crosslinker

-

Thiol-containing drug

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Modification with SMCC:

-

Dissolve SMCC in DMSO or DMF to a final concentration of 10-20 mM immediately before use.

-

Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Removal of Excess SMCC:

-

Immediately remove the unreacted SMCC using a desalting column or dialysis, exchanging the buffer to the Reaction Buffer (pH 6.5-7.5).

-

-

Conjugation with Thiol-containing Drug:

-

Dissolve the thiol-containing drug in a compatible solvent.

-

Add the drug solution to the maleimide-activated antibody at a desired molar ratio (e.g., 5-10 fold molar excess of drug to antibody).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[1]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug and other reagents using an SEC system.

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) with a Cleavable Crosslinker (DSP)

This protocol describes the use of the cleavable, amine-reactive crosslinker Dithiobis(succinimidyl propionate) (DSP) to stabilize protein-protein interactions prior to immunoprecipitation.[3][9][10]

Materials:

-

Cultured cells

-

DSP crosslinker

-

PBS (Phosphate-Buffered Saline)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against the bait protein

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer without detergent)

-

Elution Buffer (e.g., 2x Laemmli sample buffer with a reducing agent like DTT or β-mercaptoethanol)

Procedure:

-

In Vivo Crosslinking:

-

Wash cultured cells twice with ice-cold PBS.

-

Prepare a fresh solution of DSP in PBS (e.g., 1 mM).

-

Incubate the cells with the DSP solution for 30 minutes at 4°C with gentle rocking.

-

-

Quenching the Crosslinking Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM Tris.

-

Incubate for 15 minutes at 4°C to quench the unreacted DSP.

-

-

Cell Lysis:

-

Wash the cells again with ice-cold PBS.

-

Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Transfer the pre-cleared lysate to a new tube and add the primary antibody.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution and Cleavage:

-

Resuspend the beads in Elution Buffer containing a reducing agent.

-

Boil the sample for 5-10 minutes to elute the proteins and cleave the DSP crosslinker.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

-

Visualizations: Pathways and Workflows

Signaling Pathway: EGFR-Grb2 Interaction

The interaction between the Epidermal Growth Factor Receptor (EGFR) and the adaptor protein Grb2 is a critical step in the activation of the Ras-MAPK signaling pathway.[11][12] Upon EGF binding, EGFR dimerizes and autophosphorylates on specific tyrosine residues. The SH2 domain of Grb2 then binds directly to these phosphotyrosine sites, recruiting the guanine (B1146940) nucleotide exchange factor SOS to the membrane, which in turn activates Ras.[12] Heterobifunctional crosslinkers can be used to capture this transient interaction for further study.

Caption: EGFR-Grb2 signaling pathway initiation.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates the logical workflow for creating an antibody-drug conjugate using a heterobifunctional crosslinker.

Caption: Workflow for ADC preparation.

Logical Relationship: Cleavable vs. Non-Cleavable Linkers

This diagram illustrates the decision-making process and outcomes associated with choosing between cleavable and non-cleavable linkers in drug delivery applications.

Caption: Cleavable vs. Non-cleavable linker decision.

References

- 1. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterobifunctional Crosslinkers [proteochem.com]

- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]

- 4. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]

- 10. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of EGF receptor and grb2 in living cells visualized by fluorescence resonance energy transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of N-(Acid-PEG2)-N-bis(PEG3-azide): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifunctional linker, N-(Acid-PEG2)-N-bis(PEG3-azide), is a valuable tool in bioconjugation and drug delivery, offering a carboxylic acid for amine coupling and two azide (B81097) groups for click chemistry applications. Understanding its stability and optimal storage conditions is paramount to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this molecule, drawing from data on its constituent functional groups, and outlines best practices for its storage and handling.

Core Stability Profile

The stability of N-(Acid-PEG2)-N-bis(PEG3-azide) is primarily dictated by the chemical properties of its three key components: the azide functional groups, the polyethylene (B3416737) glycol (PEG) chains, and the terminal carboxylic acid. While specific quantitative stability data for this exact molecule is not extensively published, a robust understanding can be derived from the well-documented behavior of these individual moieties.

The azide groups are generally stable under a variety of conditions, making them suitable for bioorthogonal reactions.[1] However, like all organic azides, their stability is influenced by factors such as the carbon-to-nitrogen ratio and the presence of adjacent activating groups.[1] The PEG backbone is known for its good aqueous solubility and biocompatibility, but it can be susceptible to oxidative and thermal degradation.[2][3] The carboxylic acid is a stable functional group but can participate in reactions, particularly at non-neutral pH.

A summary of recommended storage conditions from various suppliers is presented in Table 1.

| Parameter | Recommended Condition | Source(s) |

| Temperature | -20°C | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Form | Solid (lyophilized) | --INVALID-LINK-- |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage | General best practice |

| Light Exposure | Store protected from light | [4] |

Table 1: Recommended Storage Conditions for N-(Acid-PEG2)-N-bis(PEG3-azide)

In-depth Stability Considerations

Hydrolytic Stability

The PEG linker itself does not contain ester bonds, which are the primary sites of hydrolysis in many other PEG derivatives.[5] Therefore, N-(Acid-PEG2)-N-bis(PEG3-azide) is expected to exhibit good hydrolytic stability under neutral and acidic conditions. However, at highly basic pH, the reactivity of the carboxylic acid group will be altered, and prolonged exposure should be avoided.

Thermal Stability

PEG chains can undergo thermal degradation, particularly at elevated temperatures in the presence of oxygen.[2][3] This degradation often proceeds via random chain scission. For long-term storage and during experimental procedures, it is crucial to avoid high temperatures. Lyophilized solids stored at -20°C are expected to be stable for extended periods. Once in solution, repeated freeze-thaw cycles should be minimized.

Photostability

Organic azides can be sensitive to light, which can induce their decomposition.[6] Therefore, it is recommended to store N-(Acid-PEG2)-N-bis(PEG3-azide) in the dark and to protect solutions from direct light exposure during handling and experiments.

Chemical Compatibility

The azide groups are generally unreactive towards a wide range of functional groups, making them ideal for bioorthogonal "click" chemistry. However, they can react with reducing agents, such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often used in protein chemistry. Therefore, compatibility with other reagents in a reaction mixture should be carefully considered. The carboxylic acid can be activated for reaction with primary amines using standard coupling agents like EDC/NHS.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of N-(Acid-PEG2)-N-bis(PEG3-azide) under specific experimental conditions, the following general protocols can be adapted.

Protocol 1: Stability in Aqueous Buffers

-

Preparation of Solutions: Prepare stock solutions of N-(Acid-PEG2)-N-bis(PEG3-azide) in a suitable organic solvent (e.g., DMSO) and dilute to the final desired concentration in a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, 9).

-

Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

-

Data Interpretation: Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound to determine the rate of degradation.

Protocol 2: Plasma Stability Assay

-

Preparation: Incubate N-(Acid-PEG2)-N-bis(PEG3-azide) in plasma (e.g., human, mouse) at 37°C.[7] Include a buffer control to assess inherent stability.[7]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[7]

-

Sample Processing: Precipitate plasma proteins using a suitable method (e.g., addition of acetonitrile).

-

Analysis: Analyze the supernatant containing the compound by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Interpretation: Calculate the half-life of the compound in plasma.

Visualizing Stability and Reaction Pathways

To better understand the factors influencing the stability and reactivity of N-(Acid-PEG2)-N-bis(PEG3-azide), the following diagrams illustrate key concepts.

Caption: Key factors affecting the stability of N-(Acid-PEG2)-N-bis(PEG3-azide).

Caption: A generalized workflow for assessing the stability of PEG linkers.

Conclusion

While N-(Acid-PEG2)-N-bis(PEG3-azide) is a robust and versatile linker, careful attention to its storage and handling is crucial for optimal performance. Storing the lyophilized solid at -20°C, protected from light, provides the best long-term stability. When in solution, exposure to high temperatures, extreme pH, and reducing agents should be minimized. By following these guidelines and, when necessary, performing tailored stability studies, researchers can confidently employ this valuable reagent in their bioconjugation and drug development endeavors.

References

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]

- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Branched PEGylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) PEGylation reagents, detailing their advantages over linear counterparts, the chemistries of conjugation, and their applications in enhancing the therapeutic potential of proteins, peptides, and nanoparticles. This document includes quantitative data for comparing different PEG structures, detailed experimental protocols for key laboratory procedures, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Branched PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] While linear PEG has been historically employed, branched PEG structures have emerged as a second-generation advancement, offering superior performance in many applications.[2]

Branched PEGs consist of multiple PEG chains emanating from a central core, creating a more voluminous and sterically hindering shield around the conjugated molecule compared to a linear PEG of the same molecular weight.[3] This unique architecture imparts several key advantages.

Advantages of Branched PEGylation:

-

Increased Hydrodynamic Size: The branched structure leads to a larger hydrodynamic radius, which more effectively reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic.[2]

-

Enhanced Stability: Branched PEGs provide superior protection against enzymatic degradation due to increased steric hindrance, further contributing to a longer in vivo lifespan.[4]

-

Reduced Immunogenicity: The dense PEG cloud created by branched structures is more effective at masking potential epitopes on the drug's surface, reducing the likelihood of an immune response.[2]

-

Improved Pharmacokinetics: The combination of increased size and stability leads to a significantly improved pharmacokinetic profile, allowing for less frequent dosing and potentially higher efficacy.[4]

Types of Branched PEGylation Reagents

Branched PEGylation reagents are available in various architectures and with different reactive functional groups to suit specific conjugation needs. The most common structures are Y-shaped and multi-arm (e.g., 4-arm, 8-arm) PEGs.

Common Architectures:

-

Y-Shaped PEGs: These consist of two linear PEG chains linked to a central core, with a single point of attachment to the target molecule. This "U-shape" or "Y-shape" provides a good balance of steric shielding and accessibility for conjugation.[4]

-

Multi-arm PEGs: These have a central core with three or more PEG "arms." They are used to create an even denser PEG shield and can also be used to increase the drug loading capacity in certain applications.[5]

Reactive Functional Groups:

The choice of reactive group on the PEG reagent determines the target amino acid on the protein or peptide.

-

N-Hydroxysuccinimide (NHS) Esters: These are amine-reactive and primarily target the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[6]

-

Maleimides: These are thiol-reactive and specifically target the sulfhydryl group of cysteine residues, allowing for more site-specific conjugation.

-

Aldehydes: These can react with N-terminal amines under specific conditions, offering another route for site-selective modification.

-

Azides and Alkynes: These are used in "click chemistry" reactions, providing a highly specific and efficient method of conjugation.

Quantitative Comparison of Linear vs. Branched PEGs

The choice between a linear and a branched PEG reagent often depends on the desired balance between preserving the biological activity of the therapeutic and improving its pharmacokinetic profile. The following tables summarize key quantitative data comparing these structures.

Table 1: Comparison of Hydrodynamic Radii (Rh) for Linear and Branched PEGs

| PEG Molecular Weight (kDa) | PEG Architecture | Hydrodynamic Radius (Rh) (nm) |

| 20 | Linear | 7.36 ± 0.20[7] |

| 20 | 4-arm Branched | 6.83 ± 0.09[7] |

| 20 | 8-arm Branched | 7.43 ± 0.54[7] |

| 40 | Linear | 9.58 ± 0.35[7] |

| 40 | 4-arm Branched | 9.25 ± 0.40[7] |

Note: While some studies show branched PEGs having a smaller hydrodynamic radius than their linear counterparts of the same molecular weight, their in vivo behavior often suggests a larger effective size due to their three-dimensional structure and reduced flexibility.[8][9]

Table 2: In Vivo Half-Life Comparison of PEGylated Proteins

| Protein | PEG Reagent | Terminal Half-Life | Fold Increase vs. Unmodified |

| rhTIMP-1 | Unmodified | 1.1 h[10] | - |

| rhTIMP-1 | 20 kDa Linear PEG | 28 h[10] | 25.5 |

| Interferon α-2a | Unmodified | ~2-3 h | - |

| Interferon α-2a | 40 kDa Branched PEG | ~80-90 h | ~30-40 |

Table 3: Impact of PEGylation on Receptor Binding Affinity and Enzymatic Stability

| Parameter | Observation |

| Receptor Binding Affinity | PEGylation generally leads to a decrease in receptor binding affinity due to steric hindrance.[11] The extent of this decrease is dependent on the size and architecture of the PEG, with larger and more branched PEGs often having a greater impact.[12] However, the prolonged circulation time often compensates for the reduced in vitro activity. |

| Enzymatic Stability | Branched PEGylated proteins exhibit enhanced stability against proteolytic degradation compared to their linear PEG counterparts.[1][4] This is a key contributor to their extended in vivo half-life. |

Experimental Protocols

This section provides detailed methodologies for common experiments involving branched PEGylation reagents.

Amine-Reactive PEGylation using a Y-Shaped PEG-NHS Ester

This protocol describes the conjugation of a Y-shaped PEG-NHS ester to a protein via lysine residues.

Materials:

-

Protein to be PEGylated

-

Y-shaped PEG-NHS Ester (e.g., Y-NHS-40K)[6]

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)[6]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.[13]

-

PEG Reagent Preparation: Allow the vial of Y-shaped PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the PEG reagent in anhydrous DMF or DMSO to create a 10 mM stock solution.[13]

-

PEGylation Reaction:

-

Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 20-fold molar excess is a common starting point).[13]

-

Slowly add the PEG solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13]

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

-